(R)-tert-Butyl 3-(nicotinamido)piperidine-1-carboxylate
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Overview
Description
®-tert-Butyl 3-(nicotinamido)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H23N3O3 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a nicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 3-(nicotinamido)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia.
Introduction of the Nicotinamide Moiety: The nicotinamide group can be introduced through a nucleophilic substitution reaction, where a suitable nicotinoyl chloride reacts with the piperidine derivative under basic conditions.
Protection of the Amine Group: The tert-butyl group is introduced to protect the amine group, typically through a reaction with tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production methods for ®-tert-Butyl 3-(nicotinamido)piperidine-1-carboxylate involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 3-(nicotinamido)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nicotinoyl chloride, tert-butyl chloroformate.
Major Products Formed
Oxidation: N-oxides of ®-tert-Butyl 3-(nicotinamido)piperidine-1-carboxylate.
Reduction: Amines derived from the reduction of the nicotinamide moiety.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
®-tert-Butyl 3-(nicotinamido)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 3-(nicotinamido)piperidine-1-carboxylate involves its interaction with specific molecular targets. The nicotinamide moiety can interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring provides structural stability and influences the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
(S)-tert-Butyl 3-(nicotinamido)piperidine-1-carboxylate: The enantiomer of the compound, differing in its stereochemistry.
Nicotinamide derivatives: Compounds containing the nicotinamide moiety but with different substituents on the piperidine ring.
Piperidine derivatives: Various compounds with modifications on the piperidine ring, such as substituted piperidines and spiropiperidines.
Uniqueness
®-tert-Butyl 3-(nicotinamido)piperidine-1-carboxylate is unique due to its specific combination of the nicotinamide moiety and the piperidine ring, along with the tert-butyl protecting group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
tert-butyl (3R)-3-(pyridine-3-carbonylamino)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-16(2,3)22-15(21)19-9-5-7-13(11-19)18-14(20)12-6-4-8-17-10-12/h4,6,8,10,13H,5,7,9,11H2,1-3H3,(H,18,20)/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YORIYSJOICNDHG-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)NC(=O)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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